molecular formula C8H4ClNOS B1585677 3-Chlorobenzoyl isothiocyanate CAS No. 66090-36-6

3-Chlorobenzoyl isothiocyanate

Cat. No. B1585677
CAS RN: 66090-36-6
M. Wt: 197.64 g/mol
InChI Key: ZUISLKTWVWIULT-UHFFFAOYSA-N
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Description

3-Chlorobenzoyl isothiocyanate (3-CBI) is a widely used chemical compound that has a wide range of applications in scientific research and industrial processes. It is a chlorinated derivative of benzoyl isothiocyanate and is commonly used as a reagent in organic synthesis. 3-CBI is a versatile and powerful reagent that can be used to synthesize a variety of compounds and has been used in a variety of research applications. In

Scientific Research Applications

Isothiocyanates are known to exhibit various biological characteristics, including antimicrobial, anti-inflammatory, and anticancer properties . They also serve as valuable platforms for versatile transformations in synthetic chemistry .

For instance, isothiocyanates are often used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. Isothiocyanates can be used to modify proteins or to study protein interactions, providing valuable insights into biological processes and diseases.

Additionally, isothiocyanates are known for their biological activities , including antimicrobial, anti-inflammatory, and anticancer properties . This makes them valuable for research in medicinal chemistry and drug discovery.

For example, Phenyl isothiocyanate is used for amino acid sequencing in the Edman degradation . This is a method used to sequence amino acids in a peptide. In this process, the amino-terminal residue is labeled and cleaved from the peptide without disrupting the peptide bonds between other amino acid residues .

Moreover, isothiocyanates have shown antibacterial activity . This means they could potentially be used in the development of new antibiotics or other antimicrobial agents .

properties

IUPAC Name

3-chlorobenzoyl isothiocyanate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClNOS/c9-7-3-1-2-6(4-7)8(11)10-5-12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUISLKTWVWIULT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10373878
Record name 3-chlorobenzoyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10373878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chlorobenzoyl isothiocyanate

CAS RN

66090-36-6
Record name 3-chlorobenzoyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10373878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Chlorobenzoyl isothiocyanate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
M Khawar Rauf, M Bolte, A Badshah - … Crystallographica Section E …, 2009 - scripts.iucr.org
… Freshly prepared 3-chlorobenzoyl isothiocyanate (2.0 g, 10 mmol) was stirred in acetone (40 ml) for 20 min. Neat 2,3-dimethylaniline (1.62 g, 10 mmol) was then added and the …
Number of citations: 9 scripts.iucr.org
M Khawar Rauf, A Badshah, M Bolte… - … Section E: Structure …, 2007 - scripts.iucr.org
… Freshly prepared 3-chlorobenzoyl isothiocyanate (1.84 g, 10 mmol) was added to acetone (30 ml) and the mixture was stirred for 15 min. Neat N-methylaniline (1.07 g, 10 mmol) was …
Number of citations: 4 scripts.iucr.org
G Binzet, U Flörke, N Külcü, H Arslan - … Crystallographica Section E …, 2009 - scripts.iucr.org
… The synthesis involves the reaction of a 3-chlorobenzoyl chloride with potassium thiocyanate in dry acetone followed by condensation of the 3-chlorobenzoyl isothiocyanate with the …
Number of citations: 2 scripts.iucr.org
MK Rauf, S Zaib, A Talib, M Ebihara, A Badshah… - Bioorganic & Medicinal …, 2016 - Elsevier
… Freshly prepared 3-chlorobenzoyl isothiocyanate was mixed in a 1:1 molar ratio with the desired primary amines in dry THF, in half capped cylindrical glass vessels. The reaction …
Number of citations: 37 www.sciencedirect.com
SMM Hizam, BM Yamin - Acta Crystallographica Section E …, 2015 - scripts.iucr.org
… Similarly, in this study, the reaction of 3-chlorobenzoyl isothiocyanate with 2-ethylaminoethanol also gave an unexpected product, ie the title salt, 3-ethylthiazoliden-3-ium-2-amine 3-…
Number of citations: 8 scripts.iucr.org
KM Saini, RK Saunthwal, S Kumar… - The Journal of Organic …, 2019 - ACS Publications
… Electron-deficient 3-chlorobenzoyl isothiocyanate 2d was well-tolerated in the reaction to provide the cyclized product 4u in good yield (entry 21). Functional groups such as 4-chloro …
Number of citations: 13 pubs.acs.org
O Kholodniak, S Kovalenko - ScienceRise: Pharmaceutical …, 2022 - papers.ssrn.com
… In situ prepared 3-chlorobenzoyl isothiocyanate (48) was mixed in equimolar ratios with primary amines in dry THF and subjected to microwave irradiation (Fig. 15). In this case, after …
Number of citations: 4 papers.ssrn.com
BM Yamin, D Yusof, SA Hasbullah - Acta Crystallographica Section E …, 2013 - scripts.iucr.org
… An acetone (30 ml) solution of tetrahydrofuran-2-carboxamide (0.18 g, 2 mmol) was added into a round-bottom flask containing 3-chlorobenzoyl isothiocyanate (0.58 g,2 mmol). The …
Number of citations: 1 scripts.iucr.org
M Khawar Rauf, M Bolte, A Badshah - … Crystallographica Section E …, 2009 - scripts.iucr.org
… Freshly prepared and steam-distilled 3-chlorobenzoyl isothiocyanate (1.98 g, 10 mmol) was stirred in acetone (30 ml) for 20 min. Neat 2-aminobenzothiazole (1.50 g, 10 mmol) was then …
Number of citations: 14 scripts.iucr.org
G Binzet, I Gumus, A Dogen, U Flörke, N Kulcu… - Journal of Molecular …, 2018 - Elsevier
… After cooling to room temperature, the secondary amine (0.05 mol) was added dropwise by stirring to the solution of 3-chlorobenzoyl isothiocyanate (0.05 mol) in dry acetone (30.00 mL)…
Number of citations: 30 www.sciencedirect.com

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